An In-Depth Technical Guide to 2,4-Difluoro-3-iodoaniline (CAS 1437316-91-0)
An In-Depth Technical Guide to 2,4-Difluoro-3-iodoaniline (CAS 1437316-91-0)
Prepared by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 2,4-Difluoro-3-iodoaniline. This trifunctional arene is a highly valuable building block in modern synthetic chemistry, offering a unique combination of reactive sites for the strategic construction of complex molecular architectures.
Introduction and Strategic Importance
2,4-Difluoro-3-iodoaniline, identified by its CAS Number 1437316-91-0, is a substituted aniline derivative that has gained traction as a versatile intermediate in the synthesis of high-value organic compounds.[1][2][3] Its strategic importance lies in the orthogonal reactivity of its three distinct functional groups: an amino group, two fluorine atoms, and an iodine atom. This arrangement allows for a programmed, stepwise functionalization of the benzene ring, a highly desirable attribute in the synthesis of pharmaceutical compounds and advanced materials.[4]
The presence of an iodine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, while the electron-withdrawing fluorine atoms activate the ring for potential nucleophilic aromatic substitution (SNAr) and influence the acidity and basicity of the molecule. The aniline moiety is a classical precursor for a vast array of transformations, including diazotization and amide bond formation. This guide will elucidate the core properties, synthesis, reactivity, and applications of this powerful synthetic intermediate.
Physicochemical and Spectroscopic Properties
A clear understanding of a compound's physical properties is fundamental to its application in a laboratory setting. These properties dictate choices regarding solvents, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 1437316-91-0 | [1][2][3] |
| Molecular Formula | C₆H₄F₂IN | |
| Molecular Weight | 255.01 g/mol | |
| IUPAC Name | 2,4-difluoro-3-iodoaniline | |
| InChI Key | GNVJNOOHMIVNAH-UHFFFAOYSA-N | |
| Storage Temperature | Room temperature, inert atmosphere, keep in dark place | |
| Purity | Typically ≥97% |
Synthesis Protocol: A Validated Approach
The synthesis of 2,4-Difluoro-3-iodoaniline is most commonly achieved via the reduction of its nitro precursor, 1,3-difluoro-2-iodo-4-nitrobenzene. The following protocol is based on established chemical literature, providing a reliable and high-yielding pathway.[2]
Causality of Experimental Choices:
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Stannous Chloride (SnCl₂): Tin(II) chloride is a classic, robust, and chemoselective reducing agent for converting aromatic nitro groups to anilines. It is particularly effective because it operates under acidic conditions, which helps to keep the resulting aniline protonated and soluble, and it tolerates a wide range of other functional groups, including halogens.
-
Concentrated HCl: The acidic medium is crucial for the activity of the SnCl₂ reducing agent. It also serves to dissolve the tin salts formed during the reaction.
-
Heating to 50°C: This moderate temperature provides sufficient activation energy to drive the reduction to completion in a reasonable timeframe (typically 1 hour) without promoting side reactions or decomposition.
-
Neutralization with NaOH: The reaction is quenched and neutralized to a basic pH (pH=9) to deprotonate the aniline hydrochloride salt, rendering the free amine (2,4-Difluoro-3-iodoaniline) which is soluble in organic solvents and can be extracted.[2]
-
Dichloromethane Extraction: Dichloromethane (DCM) is an effective solvent for extracting the moderately polar aniline product from the aqueous mixture containing inorganic salts.
Experimental Workflow
Caption: Synthesis of 2,4-Difluoro-3-iodoaniline via nitro group reduction.
Step-by-Step Methodology
-
To a solution of 1,3-difluoro-2-iodo-4-nitrobenzene (1.14 g, 4 mmol) in concentrated hydrochloric acid (4 mL), add anhydrous stannous chloride (2.71 g, 12 mmol).[2]
-
Heat the reaction mixture to 50°C and maintain this temperature for 1 hour, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, allow the mixture to cool and carefully dilute with water.
-
Neutralize the mixture to a pH of approximately 9 using a 5% aqueous sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Combine the organic phases and wash with saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target product, 2,4-difluoro-3-iodoaniline.[2] (Expected yield: ~91%).
Reactivity and Strategic Applications
The synthetic utility of 2,4-Difluoro-3-iodoaniline stems from the differential reactivity of its functional groups, enabling selective transformations.
-
Iodine Atom (C-I bond): The C-I bond is the most versatile site for forming new carbon-carbon and carbon-heteroatom bonds. It is an ideal handle for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This selectivity is foundational to its use as a building block.
-
Amino Group (-NH₂): The aniline moiety can undergo standard transformations. It can be acylated to form amides, alkylated, or, most importantly, converted to a diazonium salt. This diazonium intermediate can then be subjected to Sandmeyer-type reactions to install a variety of other functional groups (e.g., -OH, -CN, -Br, -Cl).
-
Fluorine Atoms (C-F bonds): The fluorine atoms are generally stable but can be displaced via nucleophilic aromatic substitution (SNAr) under forcing conditions or if the ring is further activated. Their primary role is often steric and electronic; their strong electron-withdrawing nature modulates the reactivity of the entire molecule.
Caption: Reactivity map illustrating selective functionalization pathways.
Application in Drug Discovery
This building block is particularly relevant in medicinal chemistry. For instance, it is utilized in the synthesis of purine derivatives designed as protein kinase modulators, which are instrumental in treating and preventing diseases mediated by protein kinases.[2] The core structure of iodoanilines is a well-established pharmacophore found in a variety of active pharmaceutical ingredients (APIs), including anti-cancer drugs and anti-inflammatory agents.[5][6][7] The ability to selectively build upon the 2,4-Difluoro-3-iodoaniline scaffold allows for the systematic exploration of chemical space to optimize drug candidates for potency, selectivity, and pharmacokinetic properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,4-Difluoro-3-iodoaniline is not widely available in public databases, its hazards can be inferred from structurally related compounds like 2,4-difluoroaniline and other haloanilines.
-
Toxicity: Analogous compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[8] It is prudent to assume this compound carries similar acute toxicity risks.
-
Irritation: It may cause skin, eye, and respiratory irritation.[5][9]
-
Handling: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[8][10] Avoid creating dust or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
It is imperative to consult the specific SDS provided by the supplier before handling this chemical.
Conclusion
2,4-Difluoro-3-iodoaniline is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined and orthogonal reactive sites provide chemists with a reliable platform for constructing complex, polyfunctionalized aromatic systems. Its demonstrated utility in the synthesis of bioactive molecules, particularly protein kinase inhibitors, underscores its importance for professionals in drug discovery and development. By understanding its properties, synthesis, and reactivity, researchers can fully leverage this powerful building block to accelerate innovation.
References
- AbacipharmTech. (n.d.). 2,4-Difluoro-3-iodoaniline. Retrieved from AbacipharmTech Global Chemical Supplier.
- ChemicalBook. (2025). 2,4-Difluoro-3-iodoaniline | 1437316-91-0.
- BLD Pharm. (n.d.). 1437316-91-0 | 2,4-Difluoro-3-iodoaniline.
- Sigma-Aldrich. (n.d.). 2,4-Difluoro-3-iodoaniline | 1437316-91-0.
- Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from Vanderbilt University Institutional Repository.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- PubChem. (n.d.). 2,4-Difluoroaniline | C6H5F2N | CID 9709.
- Guidechem. (n.d.). What are the properties and applications of 2,4-Difluoroaniline?.
- CDH Fine Chemical. (n.d.). 2,4-DIFLUORO ANILINE CAS No 367-25-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Merck Millipore. (n.d.). Safety Data Sheet.
- Fisher Scientific. (1999). Safety Data Sheet.
- Fisher Scientific. (2021). Safety Data Sheet.
- ChemicalsChem Blogs. (n.d.). 4 Iodoaniline Builds the Heart of Pharma Molecules.
- ChemicalsChem Blogs. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.
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